Allyl diethylphosphonoacetate

Description

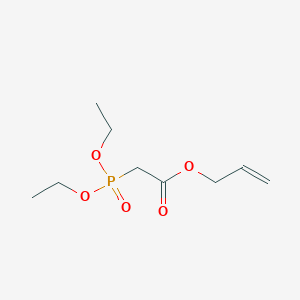

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17O5P/c1-4-7-12-9(10)8-15(11,13-5-2)14-6-3/h4H,1,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZLAMOPIWNLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)OCC=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404519 | |

| Record name | Allyl P,P-diethylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113187-28-3 | |

| Record name | Allyl P,P-diethylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl P,P-diethylphosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Allyl Diethylphosphonoacetate

Established Synthetic Routes

Established methods for synthesizing Allyl diethylphosphonoacetate (B8399255) rely on well-documented reactions that are fundamental to organophosphorus chemistry.

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds and represents a primary route to phosphonates. chemeurope.comwikipedia.org The reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide. organic-chemistry.org In the context of Allyl diethylphosphonoacetate synthesis, this involves the reaction of triethyl phosphite with an allyl halide, such as allyl chloride. google.com

The mechanism initiates with the SN2 attack by the phosphorus atom of the triethyl phosphite on the electrophilic allyl halide, forming a quasi-phosphonium salt intermediate. wikipedia.orgnih.gov Subsequently, the displaced halide anion attacks one of the ethyl groups on the phosphonium (B103445) intermediate in a second SN2 reaction, yielding the final product, this compound, and ethyl halide as a byproduct. chemeurope.comwikipedia.org A patented method describes heating triethyl phosphite and allyl chloride to temperatures between 130-170°C in the presence of a catalyst and a polymerization inhibitor to achieve a high yield of the desired product. google.com

Table 1: Michaelis-Arbuzov Synthesis of this compound

| Reactant 1 | Reactant 2 | Key Conditions | Product |

|---|

Transesterification is another viable method for preparing this compound. This process involves converting a different ester of diethylphosphonoacetic acid, such as the methyl or ethyl ester, into the allyl ester by reacting it with allyl alcohol. nih.gov The reaction is typically catalyzed by an acid or a base. Studies on related transesterification reactions show that unsaturated alcohols, including allyl alcohol, can be used successfully. nih.gov

For the process to be efficient, it is often necessary to remove water from the reaction mixture, for instance, by distillation, before introducing the catalyst. google.com The reaction equilibrium is driven towards the product side by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol) via distillation. google.com This method allows for the modification of readily available phosphonoacetate esters into the desired allyl variant. nih.gov

Table 2: General Transesterification for this compound

| Starting Ester | Alcohol | Catalyst Type | Key Condition |

|---|

Beyond the Michaelis-Arbuzov and transesterification routes, direct esterification of diethylphosphonoacetic acid represents a significant alternative pathway. One highly effective method involves the reaction of diethylphosphonoacetic acid with allyl alcohol in the presence of dicyclohexyl-carbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). lookchem.com This specific procedure, conducted in dichloromethane (B109758) at 20°C for 18 hours, has been reported to achieve a quantitative yield. lookchem.com

Table 3: Esterification of Diethylphosphonoacetic Acid

| Acid | Alcohol | Reagents | Solvent | Yield |

|---|

Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have led to the development of more sophisticated strategies that can offer improved yields and reaction conditions.

Advanced synthetic protocols can employ chelation to enhance reactivity and efficiency. While not documented specifically for this compound, a related synthesis of benzyl (B1604629) phosphonates utilizes a polyethylene (B3416737) glycol (PEG)/potassium iodide (KI) catalytic system. frontiersin.org In this system, PEG-400 acts as both a benign solvent and a chelating agent. frontiersin.org It is proposed that PEG enhances the reactivity of the inorganic base (K₂CO₃) by forming a chelate with the potassium cation. frontiersin.org This chelation increases the nucleophilicity of the associated anion, facilitating the reaction. This principle of using a chelating solvent to activate a reagent presents an advanced strategy that could be applied to the synthesis of this compound. Phosphonates themselves are known to be effective chelating agents for various metals. wikipedia.orgresearchgate.net

The pursuit of high-yielding preparations is a central theme in synthetic chemistry. For this compound, multiple methods have been identified that produce the compound in excellent yields.

Direct Esterification : As mentioned previously, the esterification of diethylphosphonoacetic acid using DCC and DMAP as coupling agents is reported to provide a 100% yield. lookchem.com

Michaelis-Arbuzov Reaction : A patented industrial preparation method based on the Michaelis-Arbuzov reaction also claims a high product yield under optimized conditions of controlled temperature and reactant addition. google.com

These methods demonstrate that through careful selection of reagents and reaction conditions, this compound can be synthesized with high efficiency.

Table 4: Comparison of High-Yield Synthetic Methods

| Method | Reactants | Reagents/Conditions | Reported Yield |

|---|---|---|---|

| Esterification | Diethylphosphonoacetic acid, Allyl alcohol | DCC, DMAP, 20°C lookchem.com | 100% lookchem.com |

Scalable Synthesis Protocols

The industrial-scale synthesis of phosphonates like this compound often relies on robust and well-understood reactions that can be optimized for large quantities. A primary route involves the Michaelis-Arbuzov reaction, a cornerstone in C-P bond formation. In a typical scalable process, triethyl phosphite would be reacted with an allyl halide, such as allyl chloride or bromide. This reaction is generally high-yielding and can be carried out in large reactors.

Another scalable method is the Horner-Wadsworth-Emmons (HWE) reaction, where this compound itself is a key reagent. acs.org The preparation of this reagent for large-scale use would involve the reaction of an appropriate allyl alcohol with diethyl phosphonoacetate. The development of scalable protocols for HWE reactions is an active area of research, with a focus on simplifying purification and minimizing waste. orgsyn.orgnih.gov For instance, modifications to the HWE reaction that utilize water-soluble byproducts facilitate easier product isolation, a significant advantage in large-scale operations. orgsyn.org

A specific example of a scalable protocol involves the reaction of 3,5-dinitrobenzaldehyde (B77469) with this compound under Wadsworth-Horner-Emmons conditions to produce dinitrocinnamate in a 67% yield. acs.org This demonstrates the utility of this compound in scalable synthetic sequences.

Table 1: Key Reactions in Scalable Synthesis

| Reaction Name | Reactants | Product Aspect | Scalability Features |

| Michaelis-Arbuzov | Triethyl phosphite, Allyl halide | Forms the core phosphonate (B1237965) structure | High-yielding, well-established for industrial use |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone, this compound | Utilizes the target compound as a reagent | Adaptable for large-scale with focus on purification |

Green Chemistry Approaches in Phosphonate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phosphonates to reduce the environmental impact of chemical processes. rsc.org This includes the use of safer solvents, the development of catalytic methods, and the implementation of solvent-free reaction conditions.

A significant advancement in the green synthesis of phosphonates is the development of solvent-free reaction conditions. The Horner-Wadsworth-Emmons reaction, a key reaction involving phosphonoacetates, has been successfully performed without a solvent. For example, the reaction of triethyl phosphonoacetate with various aldehydes can be catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of potassium carbonate to yield α,β-unsaturated esters with high selectivity, often exceeding 99:1 for the E-isomer. rsc.orgresearchgate.net This approach eliminates the need for volatile organic solvents, reducing both environmental impact and operational hazards.

The use of solid bases like lithium hydroxide (B78521) monohydrate (LiOH·H₂O) or barium hydroxide octahydrate (Ba(OH)₂·8H₂O) has also proven effective for promoting solvent-free HWE reactions, leading to high yields and selectivities of the desired unsaturated esters. researchgate.net These methods are not only environmentally friendly but can also simplify the purification process as the catalysts can often be removed by simple filtration.

Table 2: Solvent-Free Horner-Wadsworth-Emmons Reaction Conditions

| Catalyst/Base | Substrates | Key Advantage |

| DBU / K₂CO₃ | Triethyl phosphonoacetate, Aldehydes | High E-selectivity, solvent-free |

| LiOH·H₂O | Triethyl 2-phosphonopropionate, Aldehydes | High E-selectivity, solvent-free |

| Ba(OH)₂·8H₂O | Triisopropyl 2-phosphonopropionate, Aldehydes | Improved selectivity for branched aldehydes |

Catalyst Development for Sustainable Synthesis

The development of new, more sustainable catalysts is a key focus in green chemistry. For the synthesis of esters, including phosphonate esters, environmentally benign catalysts are being explored. Boric acid, for instance, has been shown to be an effective and low-toxicity catalyst for the transesterification of β-keto esters with a variety of alcohols, including allyl alcohol. rsc.orgnih.gov This reaction proceeds with high yields and demonstrates the potential for using greener catalysts in the synthesis of allyl-containing esters.

Furthermore, iron-containing ionic liquids have been investigated as recyclable catalysts for related organic transformations. aablocks.com While not directly applied to this compound synthesis in the reviewed literature, the development of such recyclable catalysts offers a promising avenue for future green synthetic protocols. The use of palladium catalysts in conjunction with phosphine (B1218219) ligands is also prevalent in C-C bond-forming reactions involving allyl compounds, and research into more sustainable and efficient versions of these catalysts is ongoing. unipi.it

The overarching goal of these developments is to create synthetic pathways that are not only efficient and high-yielding but also minimize waste and environmental harm, aligning with the core tenets of green chemistry. rsc.org

Reactivity and Reaction Mechanisms Involving Allyl Diethylphosphonoacetate

Horner-Wadsworth-Emons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is the cornerstone of allyl diethylphosphonoacetate's application in synthetic chemistry. This reaction involves the olefination of aldehydes or ketones with a stabilized phosphonate (B1237965) carbanion, typically leading to the formation of α,β-unsaturated esters. wikipedia.orgalfa-chemistry.com In the case of allyl diethylphosphonoacetate (B8399255), the reaction produces allyl α,β-unsaturated esters, which are valuable intermediates that can be further modified, for instance, through cleavage of the allyl ester group or by leveraging the reactivity of the newly formed double bond. The phosphonate carbanion derived from this compound is more nucleophilic and less basic than the corresponding ylides used in the Wittig reaction, allowing it to react efficiently with a broader range of carbonyl compounds under milder conditions. wikipedia.orgnih.gov A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed by aqueous extraction, simplifying product purification. wikipedia.orgorganic-chemistry.org

The reaction of the lithiated carbanion of a closely related compound, diethyl allylphosphonate, with various aldehydes has been shown to be a procedurally simple and general method for synthesizing terminal 1,3-dienes with high E-selectivity. organic-chemistry.org

The stereochemical outcome of the HWE reaction is a critical aspect of its utility, allowing for the controlled synthesis of specific alkene isomers. The reaction is renowned for its inherent stereoselectivity, which can be influenced by the structure of the reactants and the specific conditions under which the reaction is performed. conicet.gov.arcore.ac.uk

The HWE reaction, particularly with phosphonoacetate reagents, generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org This high E-selectivity is a well-documented feature and arises from the stereochemical course of the reaction mechanism, where equilibration of intermediates leads to the preferred anti-disposition of bulky substituents in the transition state of the elimination step. wikipedia.orgyoutube.com For instance, the reaction between lithiated diethyl allylphosphonate and various aldehydes consistently yields terminal 1,3-dienes with a high preference for the E-isomer. organic-chemistry.org

Conversely, achieving high (Z)-selectivity typically requires modification of the phosphonate reagent. The Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters), is a widely adopted strategy to kinetically favor the formation of (Z)-alkenes. wikipedia.orgnrochemistry.com The use of these electron-deficient phosphonates accelerates the elimination of the oxaphosphetane intermediate, which promotes the formation of the Z-olefin. nrochemistry.com While standard reagents like this compound are expected to predominantly yield E-isomers, the choice of phosphonate structure is the primary tool for dictating the (E/Z) outcome. nih.gov

The stereoselectivity of the HWE reaction can be significantly modulated by the choice of reaction conditions. Key parameters include the base, the associated cation, the solvent, and the reaction temperature. core.ac.uknih.gov

Base and Cation: The nature of the base and its counterion plays a crucial role. Strong, non-coordinating bases under salt-free conditions can sometimes alter selectivity. For standard phosphonoacetates, it has been observed that lithium salts (e.g., from n-BuLi) tend to provide higher (E)-selectivity compared to sodium or potassium salts. wikipedia.org In the synthesis of 1,3-dienes using diethyl allylphosphonate, n-butyllithium (n-BuLi) is used to generate the requisite carbanion. organic-chemistry.org For base-sensitive substrates, weaker amine bases like DBU or triethylamine (B128534) can be used in combination with lithium salts (Masamune-Roush conditions) to facilitate the reaction. nrochemistry.com

Solvent and Additives: The solvent can influence the aggregation and reactivity of the phosphonoenolate intermediate. Tetrahydrofuran (THF) is a commonly used solvent. nrochemistry.com In some cases, additives are essential. The highly (E)-selective olefination with diethyl allylphosphonate and aldehydes requires the presence of hexamethylphosphoramide (B148902) (HMPA) to proceed efficiently. organic-chemistry.org

Temperature: Reaction temperature can affect the equilibration of intermediates. Higher temperatures generally favor the formation of the thermodynamically more stable (E)-product by ensuring that the intermediates can equilibrate. wikipedia.org Conversely, Z-selective reactions, like the Still-Gennari modification, are typically run at very low temperatures (e.g., -78 °C) to trap the kinetically formed cis-oxaphosphetane intermediate. nih.gov

The following table summarizes the conditions used in a highly E-selective HWE reaction with diethyl allylphosphonate, a close structural analog of this compound.

| Aldehyde Substrate | Base | Solvent/Additive | Temperature | Yield (%) | (E:Z) Ratio |

| Cyclohexanecarboxaldehyde | n-BuLi | THF/HMPA | -78 °C to rt | 85 | >98:2 |

| 3-Phenylpropanal | n-BuLi | THF/HMPA | -78 °C to rt | 88 | >98:2 |

| Benzaldehyde | n-BuLi | THF/HMPA | -78 °C to rt | 81 | >98:2 |

| Octanal | n-BuLi | THF/HMPA | -78 °C to rt | 86 | >98:2 |

Data sourced from a study on the synthesis of terminal (E)-1,3-dienes. organic-chemistry.org

When this compound or a similar phosphonate reacts with a chiral aldehyde or ketone, the formation of diastereomeric products is possible. The stereocenter(s) in the carbonyl-containing reactant can influence the facial selectivity of the nucleophilic attack by the phosphonoenolate. This can lead to a preference for one diastereomer over the other, a process known as substrate-controlled diastereoselection.

Furthermore, diastereoselective HWE reactions can be achieved by using chiral phosphonate reagents, where a chiral auxiliary is incorporated into the phosphonate structure. While specific examples detailing the use of this compound in highly diastereoselective reactions are not prevalent, the general principles have been established with other phosphonates, such as those reacting with σ-symmetric ketones in the presence of chiral auxiliaries like isomannide (B1205973) and isosorbide (B1672297) derivatives. researchgate.net Such strategies are employed to construct specific stereocenters adjacent to the newly formed double bond, which is a powerful tool in the asymmetric synthesis of complex molecules.

The mechanism of the Horner-Wadsworth-Emmons reaction has been the subject of extensive study, providing a basis for understanding its high stereoselectivity. organic-chemistry.org The reaction proceeds through several key steps:

Deprotonation: A base removes the acidic α-proton from the phosphonate to form a stabilized phosphonate carbanion, also known as a phosphonoenolate. nrochemistry.com

Nucleophilic Addition: The phosphonoenolate adds to the carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric β-alkoxyphosphonate intermediates (betaines). wikipedia.org

Oxaphosphetane Formation: The betaine (B1666868) intermediates undergo intramolecular cyclization to form diastereomeric four-membered oxaphosphetane rings.

Elimination: The oxaphosphetane collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the alkene product and a dialkylphosphate salt. nrochemistry.com

The stereochemical outcome is largely determined by the relative rates of formation and fragmentation of the diastereomeric intermediates. For standard phosphonoacetates like the allyl ester, the initial nucleophilic addition is typically reversible. This allows the intermediates to equilibrate to the more thermodynamically stable anti-betaine, which subsequently leads to the (E)-alkene upon elimination. wikipedia.orgyoutube.com

The phosphonoenolate is the crucial nucleophilic intermediate in the HWE reaction. Its structure, stability, and aggregation state, which are influenced by the cation and solvent, directly impact the reaction's course and stereoselectivity. The stabilization of the negative charge by both the phosphonate and the adjacent ester group makes the α-proton of this compound sufficiently acidic to be removed by common bases like sodium hydride or n-butyllithium. alfa-chemistry.com

Mechanistic Investigations of HWE with this compound

Computational Studies on Reaction Pathways

Computational methods, particularly density functional theory (DFT), have become instrumental in elucidating the complex mechanisms of metal-catalyzed reactions. uit.nonih.gov While specific computational studies exclusively on this compound are not extensively documented in readily available literature, broader computational analyses of related iridium-catalyzed allylic substitution reactions provide significant insights into the potential reaction pathways. uit.nonih.gov

These studies often investigate the formation of enantioenriched products and detail the isomeric analysis of transition states to determine the rate-determining steps for different stereoisomeric pathways. uit.nonih.gov For instance, in the iridium-catalyzed allylic substitution leading to allyl carbamates, computational analysis has shown that the formation of the iridium-allyl intermediate is a crucial step, followed by the nucleophilic attack. nih.gov Such computational models can predict reaction outcomes and explain the origins of stereoselectivity, which are valuable for designing synthetic strategies. uit.nonih.gov

Allylic Reactivity

The allyl group in this compound is a key site of reactivity, particularly in the context of metal-catalyzed transformations.

Palladium-catalyzed allylic substitution, a cornerstone of modern organic synthesis, is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. rsc.orglibretexts.org The general mechanism of these reactions involves the coordination of a palladium(0) complex to the double bond of the allyl group. This is followed by oxidative addition, which displaces the leaving group and forms a π-allyl palladium intermediate. libretexts.orgnih.gov Subsequently, a nucleophile attacks this intermediate, typically at one of the terminal carbons of the allyl moiety, to yield the product and regenerate the palladium(0) catalyst. nih.gov

This catalytic cycle has been extensively studied and applied to a wide range of substrates, including those with phosphonate groups. researchgate.net The versatility of this methodology allows for the introduction of a diverse array of nucleophiles. libretexts.org

| Step | Description |

|---|---|

| Coordination | The Pd(0) catalyst coordinates to the alkene of the allyl group. |

| Oxidative Addition | The palladium atom inserts into the carbon-leaving group bond, forming a π-allyl palladium(II) complex. |

| Nucleophilic Attack | A nucleophile attacks the π-allyl complex, typically at a terminal carbon. |

| Reductive Elimination | The product is released, and the Pd(0) catalyst is regenerated. |

While palladium catalysis is prevalent, other transition metals also effectively catalyze allylic functionalization reactions. rsc.org Nickel-catalyzed reactions, for instance, offer an alternative and sometimes complementary approach. Nickel(0) complexes can catalyze the reaction of O,O-dialkyl phosphonates with allyl acetates or carbonates to furnish allyl phosphonates. researchgate.net Furthermore, nickel-catalyzed Suzuki-Miyaura coupling reactions have been developed for the synthesis of 2-aryl allyl phosphonates in aqueous media, demonstrating the utility of nickel in promoting carbon-carbon bond formation at the allylic position. nih.gov

Ruthenium catalysts have also been employed in the allylation of aldehydes using allyl acetate, a reaction that proceeds under mild conditions in the presence of carbon monoxide and water. organic-chemistry.org This highlights the potential for various transition metals to mediate the reactivity of the allyl group in phosphonoacetate compounds.

The allyl group often serves as a protecting group for alcohols, amines, and carboxylic acids due to its general stability and selective removal under mild conditions. peptide.com In the context of this compound, the allyl ester can be cleaved to reveal the corresponding carboxylic acid.

Palladium(0) catalysts are widely used for the deprotection of allyl esters. acsgcipr.org The mechanism involves the formation of a π-allyl palladium complex, which is then intercepted by a nucleophilic scavenger, such as an amine, to release the deprotected carboxylate and regenerate the catalyst. acsgcipr.org

An alternative, one-pot oxidative cleavage method involves the hydroxylation of the allyl double bond using osmium tetroxide, followed by scission of the resulting diol with sodium periodate. organic-chemistry.org This process ultimately releases the deprotected functional group. organic-chemistry.org

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| Palladium-Catalyzed | Pd(0) complex and a nucleophilic scavenger | Mild conditions, selective cleavage. acsgcipr.org |

| Oxidative Cleavage | Osmium tetroxide (catalytic) and sodium periodate | One-pot procedure, occurs at near-neutral pH. organic-chemistry.org |

Nucleophilic Additions and Substitutions

The phosphonate moiety in this compound can undergo nucleophilic substitution at the phosphorus center. A strategy for this involves the electrophilic activation of the phosphonate with an agent like triflic anhydride. This activation generates a more reactive intermediate that can then be displaced by a variety of nucleophiles. nih.gov This method allows for the synthesis of a range of modified phosphonates, including phosphonamidates and phosphonothioates, by using nitrogen and sulfur nucleophiles, respectively. nih.gov

Cycloaddition Reactions

The alkene of the allyl group in this compound can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic compounds. libretexts.org While specific examples detailing the cycloaddition reactions of this compound are not prevalent in the searched literature, the general reactivity of allylic compounds suggests its potential as a component in various cycloaddition processes.

For instance, in a [3+2] cycloaddition, the allyl group could potentially act as the two-atom component. Such reactions often involve the reaction of a three-atom dipole with a dipolarophile. libretexts.orgnih.gov Additionally, photochemical [2+2] cycloadditions are effective for synthesizing four-membered rings and typically involve an excited state reaction partner. libretexts.org The ene reaction, another type of pericyclic reaction, involves the reaction of an alkene containing an allylic hydrogen with an enophile. libretexts.org

Diels-Alder Reactions for Building Complex Scaffolds

No research articles were found that specifically describe the use of this compound as a dienophile in Diels-Alder reactions. While the reactivity of other vinylphosphonates in [4+2] cycloadditions is documented, a direct parallel to the allyl-substituted phosphonate cannot be drawn without experimental evidence.

Pauson-Khand Processes

Similarly, the search did not yield any studies on the participation of this compound in Pauson-Khand reactions. The intramolecular or intermolecular [2+2+1] cycloaddition involving this compound as the alkene component has not been described in the available literature.

A table of compounds mentioned in this article would be placed here, but as no specific reactions involving other named compounds could be discussed, such a table is not applicable.

Applications in Complex Molecule Synthesis

Synthesis of Biologically Active Compounds

Allyl diethylphosphonoacetate (B8399255) serves as a key precursor in the synthesis of numerous biologically active molecules. Its phosphonate (B1237965) group is instrumental in creating unsaturated ester functionalities, while the allyl ester can be selectively cleaved or modified, providing a route to diverse chemical structures.

In agricultural chemistry, phosphonate-containing compounds are known for their bioactivity. Allyl diethylphosphonoacetate serves as an intermediate in the synthesis of novel agrochemicals. The phosphonate group is a key pharmacophore in certain herbicides, and the ability to construct complex carbon skeletons using this reagent facilitates the development of new crop protection agents. While specific, publicly documented syntheses of commercial herbicides or insecticides directly from this compound are proprietary, its role as a building block for phosphonate-based agrochemicals is well-established within synthetic chemistry research.

The synthesis of pharmaceuticals is a major area where this compound demonstrates its utility. It is employed in the creation of molecules with a range of therapeutic properties.

This compound is a reactant used in the synthesis of potential anticancer agents. sigmaaldrich.com One notable example is its use in the preparation of salicylihalamide analogs, such as saliphenylhalamide, which are investigated as potential vacuolar ATPase inhibitors and anticancer agents. sigmaaldrich.com Furthermore, the broader class of phosphonates, for which this reagent is a key starting material, shows significant potential in antiviral applications. nih.gov For instance, acyclic nucleoside phosphonates are a critical class of antiviral drugs, and synthetic pathways often involve the introduction of a phosphonate moiety, a transformation for which reagents like this compound are well-suited. nih.gov

Table 1: Application in Anticancer Agent Synthesis

| Target Compound Class | Specific Example | Mechanism of Action | Reference |

|---|

Phosphonates are recognized as effective phosphate (B84403) mimics in medicinal chemistry, offering increased metabolic stability. nih.gov this compound is a valuable tool in phosphonate-based drug discovery as it allows for the incorporation of the phosphonoacetate group into larger molecules. This strategy is employed to design enzyme inhibitors, receptor antagonists, and other therapeutic agents where mimicking a phosphate group is key to biological activity. The allyl group provides a convenient handle for deprotection under mild conditions, which is advantageous in multi-step syntheses of complex drug candidates.

While phosphonate compounds have been investigated for a wide range of therapeutic applications, the direct synthesis of molecules identified as immunosuppressive agents using this compound is not extensively detailed in publicly available research. However, given the broad utility of phosphonates in modulating biological pathways, the use of this reagent in exploratory synthesis for new immunosuppressive drugs remains a possibility within pharmaceutical research.

A significant application of this compound is in the solid-phase synthesis of olefin-containing peptides. sigmaaldrich.com Peptidomimetics are compounds designed to mimic natural peptides but with improved stability or bioavailability. nih.gov Using the Horner-Emmons reaction, this compound reacts with aldehydes on a solid support to create an α,β-unsaturated ester linkage within a peptide sequence. This introduces an olefinic bond, a key structural feature in certain biologically active peptides. springernature.com

A specific example is the synthesis of olefin-containing peptides that act as inhibitors of the Human T-cell leukemia virus type 1 (HTLV-1) protease. sigmaaldrich.com The allyl ester of the phosphonate reagent is compatible with solid-phase peptide synthesis (SPPS) conditions and can be selectively removed at the end of the synthesis to reveal the free carboxylic acid.

Table 2: Application in Peptidomimetic Synthesis

| Reaction | Role of this compound | Target Application | Reference |

|---|---|---|---|

| Horner-Wadsworth-Emmons Reaction | Forms α,β-unsaturated ester linkage | Synthesis of olefin-containing peptides | sigmaaldrich.com |

Pharmaceuticals

Enzyme Inhibitors (e.g., HTLV-1 protease, Metallo-β-Lactamase)

The development of enzyme inhibitors is a cornerstone of modern medicine. This compound plays a role in synthesizing scaffolds for these inhibitors.

HTLV-1 Protease Inhibitors: Human T-cell lymphotropic virus type 1 (HTLV-1) is a retrovirus linked to severe diseases, including a form of cancer. The viral protease is a key enzyme in the virus's life cycle, making it an attractive target for antiviral drugs. This compound is utilized as a reactant in the solid-phase synthesis of olefin-containing peptides. sigmaaldrich.com These peptides are designed to act as inhibitors of the HTLV-1 protease. sigmaaldrich.com The synthesis leverages the Horner-Wadsworth-Emmons (HWE) reaction, where the phosphonate group of this compound reacts with an aldehyde to form a carbon-carbon double bond, a key structural element in these peptide mimics.

Metallo-β-Lactamase Inhibitors: The rise of antibiotic resistance is a major global health threat, partly driven by enzymes like metallo-β-lactamases (MBLs). These bacterial enzymes can deactivate a broad range of β-lactam antibiotics, including last-resort carbapenems. rsc.orgnih.gov Consequently, there is an urgent need for effective MBL inhibitors to restore the efficacy of existing antibiotics. rsc.orgnih.gov While direct synthesis of MBL inhibitors using this compound is not prominently documented in available literature, the development of potential inhibitors often involves creating complex molecules with specific functional groups capable of chelating the zinc ions in the MBL active site. grantome.com The Horner-Wadsworth-Emmons reaction, the primary application of this reagent, is a powerful tool for constructing the complex carbon skeletons required for such advanced therapeutic agents.

Total Synthesis of Natural Products and Analogs

The total synthesis of natural products and their analogs is essential for drug discovery, allowing for the production of rare substances and the creation of novel derivatives with improved properties. The Horner-Wadsworth-Emmons (HWE) reaction, for which this compound is a key reagent, is widely used in natural product synthesis due to its reliability in forming (E)-alkenes. alfa-chemistry.comconicet.gov.ar

A notable application of this compound is in the preparation of saliphenylhalamide, an analog of the natural product salicylihalamide. sigmaaldrich.com Salicylihalamides are potential anticancer agents that act as vacuolar ATPase inhibitors. sigmaaldrich.com The synthesis of these analogs relies on the precise construction of their molecular framework, a task where the HWE reaction proves invaluable for creating specific carbon-carbon double bonds with high stereoselectivity. alfa-chemistry.comorganic-chemistry.org

Material Science Applications

Beyond pharmaceuticals, this compound contributes to the development of advanced materials, including specialized polymers and fluorescent molecules.

Polymer and Coating Production

The allyl group within this compound provides a reactive handle for polymerization and polymer modification. While the compound itself is not a primary monomer for bulk polymer production, the integration of allyl phosphonate moieties into polymer chains is a key strategy for creating functional materials. These allyl groups serve as flexible anchors for post-synthesis modifications through efficient reactions like thiol-ene click chemistry. This allows for the selective introduction of various functional groups, including biological moieties, onto a polymer backbone, creating materials tailored for specific biomedical applications such as polymer-drug conjugates.

Role as a Versatile Building Block in Organic Synthesis

This compound is fundamentally a building block for creating more complex molecules, primarily through the formation of new carbon-carbon bonds.

Construction of Carbon-Carbon Bonds

The ability to form carbon-carbon bonds with high precision is central to organic synthesis. This compound is primarily employed for this purpose via two key reactions:

Horner-Wadsworth-Emmons (HWE) Reaction : This is the most common application of the reagent. sigmaaldrich.com The HWE reaction involves the reaction of the phosphonate carbanion (formed by deprotonating the carbon adjacent to the phosphorus atom) with an aldehyde or ketone. organic-chemistry.orgwikipedia.org This process typically yields an (E)-alkene with high stereoselectivity and produces a water-soluble phosphate byproduct that is easily removed, simplifying purification. alfa-chemistry.comorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis. conicet.gov.ar

Pauson-Khand Reaction : this compound is also a reactant for preparing phosphonate-functionalized cyclopentenones through regioselective Pauson-Khand processes. sigmaaldrich.com The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgorganic-chemistry.orgnih.gov The use of a reactant like this compound introduces a phosphonate group into the final product, offering a site for further chemical modification.

Data Tables

Table 1: Chemical Identity and Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 113187-28-3 |

| Molecular Formula | C₉H₁₇O₅P |

| Molecular Weight | 236.20 g/mol |

| Appearance | Liquid |

| Boiling Point | 157-158 °C at 10 mmHg |

| Density | 1.12 g/mL at 25 °C |

Data sourced from multiple chemical suppliers. sigmaaldrich.com

Table 2: Key Synthetic Applications of this compound

| Application Area | Specific Use | Key Reaction | Resulting Product/Intermediate |

|---|---|---|---|

| Enzyme Inhibitors | Synthesis of HTLV-1 Protease Inhibitors | Horner-Wadsworth-Emmons | Olefin-containing peptides |

| Natural Products | Synthesis of Salicylihalamide Analogs | Horner-Wadsworth-Emmons | Saliphenylhalamide scaffold |

| Material Science | Synthesis of Fluorescent Dendrimers | Multi-step synthesis | Poly(aromatic amide) dendrimers |

| Organic Synthesis | C-C Double Bond Formation | Horner-Wadsworth-Emmons | (E)-Alkenes |

| Organic Synthesis | Cyclopentenone Formation | Pauson-Khand Reaction | Phosphonate-functionalized cyclopentenones |

Synthesis of Phosphonates and Phosphonamidates

This compound serves as a versatile precursor in the synthesis of a diverse range of phosphonates and phosphonamidates through chemoselective activation and subsequent nucleophilic substitution. A prominent strategy involves the electrophilic activation of the phosphonate moiety, which facilitates the displacement of an ethoxy group by various nucleophiles.

One effective method relies on the activation of the diethyl phosphonate with triflic anhydride (Tf₂O). This activation generates a highly reactive phosphonium (B103445) intermediate. The subsequent introduction of a chloride source, such as tetraethylammonium chloride (TEAC), leads to the formation of a transient monochlorophosphonyl species. This species is then readily attacked by a nucleophile to yield the desired substituted product. This process allows for the modular synthesis of mixed phosphonates, phosphonothioates, and phosphonamidates. tandfonline.com

A broad spectrum of nucleophiles is compatible with this methodology. Alcohols, including aliphatic, propargyl, and allyl alcohols, react efficiently to form mixed phosphonate esters. Even sterically hindered or electron-poor alcohols like trifluoroethyl and hexafluoroisopropyl alcohol are suitable substrates. Similarly, phenols can be employed to generate aryl-substituted phosphonates. tandfonline.com The reaction exhibits excellent functional group tolerance, leaving moieties such as phthalimides, esters, nitriles, and even primary alkyl bromides intact. tandfonline.com

The synthesis of phosphonamidates is achieved by using nitrogen-based nucleophiles. tandfonline.com Sulfonamides, upon deprotonation with a base like sodium hydride (NaH), act as competent nucleophiles. tandfonline.com Furthermore, lithium amides derived from valuable amines such as morpholine, piperazine, and difluoropyrrolidine can be used to prepare the corresponding phosphonamidates in high yields. tandfonline.com Acyclic amines like methylallylamine and benzylamine are also viable nucleophiles for this transformation. tandfonline.com

This synthetic approach is not limited to lab-scale preparations and has been successfully applied on a larger scale, demonstrating its robustness and utility in preparing significant quantities of phosphonate and phosphonamidate derivatives. tandfonline.com

| Nucleophile Class | Specific Nucleophile Example | Resulting Product Class |

|---|---|---|

| Alcohols | Isopropyl alcohol, Propargyl alcohol, Phenol | Mixed Phosphonate Esters |

| Thiols | Decanethiol, Benzyl (B1604629) mercaptan, Cyclohexanethiol | Phosphonothioates |

| Sulfonamides (deprotonated) | Nosylamide, Tosylamide | Phosphonamidates |

| Lithium Amides | Lithium morpholide, Lithium piperazide | Phosphonamidates |

| Primary/Secondary Amines | Benzylamine, Methylallylamine | Phosphonamidates |

Preparation of Functionalized Molecules (e.g., Phosphonate-Functionalized Cyclopentenones)

The carbon-carbon bond-forming capabilities of phosphonate reagents are pivotal in the construction of complex molecular architectures, including functionalized cyclic systems like cyclopentenones. The synthesis of these five-membered rings can be efficiently accomplished using a strategy that involves the intramolecular cyclization of a β-keto phosphonate, a reaction often referred to as an intramolecular Horner-Wadsworth-Emmons (HWE) reaction.

A key application of this methodology is demonstrated in the synthesis of cis-jasmone, a well-known fragrance component. This synthesis showcases how a functionalized phosphonate, analogous in reactivity to this compound, can be used to construct the cyclopentenone core. The process begins with the preparation of a specific β-keto phosphonate intermediate. This is achieved by reacting the lithium salt of a functionalized phosphonate (generated by deprotonation with a strong base like n-butyllithium) with a suitable ester or lactone derivative, such as a methyl levulinate ketal.

The resulting β-keto phosphonate is then subjected to cyclization conditions. Treatment with a base, such as sodium hydride, promotes an intramolecular reaction where the phosphonate-stabilized carbanion attacks the ketone carbonyl group. This cyclization forms a five-membered ring intermediate which then eliminates the phosphate byproduct to generate the α,β-unsaturated cyclopentenone ring system. This method is highly effective and avoids potential side reactions like double bond isomerization that can occur in conventional aldol condensations.

| Step | Key Reactants | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | Functionalized Diethyl Phosphonate, n-Butyllithium | Lithio derivative of phosphonate | Generation of the nucleophilic phosphonate anion. |

| 2 | Lithio phosphonate, Methyl levulinate ethylene ketal | β-keto phosphonate (after hydrolysis) | Formation of the acyclic precursor containing both the phosphonate and ketone moieties. |

| 3 | β-keto phosphonate, Sodium Hydride | cis-Jasmone (Cyclopentenone) | Intramolecular Horner-Wadsworth-Emmons cyclization to form the final cyclopentenone ring. |

This synthetic strategy highlights the utility of phosphonate reagents in constructing functionalized cyclopentenones, where the phosphonate group plays a crucial role in both the initial carbon-carbon bond formation and the final ring-closing olefination.

Stereochemical Control and Asymmetric Synthesis

Enantioselective Transformations

While the direct enantioselective transformation of the allyl group in allyl diethylphosphonoacetate (B8399255) remains an area of ongoing research, related methodologies provide a strong foundation for future developments. The principles of asymmetric allylation, for instance, have been extensively explored with other allylating agents. These reactions often employ chiral catalysts to deliver the allyl group to an electrophile in a facial-selective manner, thereby creating a new stereocenter with high enantiomeric excess. The development of analogous catalytic systems that can effectively recognize and activate allyl diethylphosphonoacetate is a key objective in expanding its utility in enantioselective synthesis.

Diastereoselective Reactions

The Horner-Wadsworth-Emmons (HWE) reaction stands as a powerful and widely utilized method for the formation of alkenes with a high degree of stereocontrol. When this compound is employed in the HWE reaction with chiral aldehydes, the inherent chirality of the aldehyde can influence the stereochemical outcome of the newly formed double bond, leading to the diastereoselective formation of (E)- or (Z)-alkenes.

The stereoselectivity of the HWE reaction is influenced by several factors, including the structure of the phosphonate (B1237965) and the aldehyde, as well as the reaction conditions. Generally, reactions of phosphonate-stabilized carbanions with aldehydes favor the formation of (E)-alkenes. wikipedia.org This preference is particularly pronounced with aromatic aldehydes, which almost exclusively yield the (E)-isomer. wikipedia.org The steric bulk of the phosphonate and any electron-withdrawing groups also play a crucial role in determining the stereochemical course of the reaction. wikipedia.org

While specific data for the diastereoselective HWE reaction of this compound with a wide range of chiral aldehydes is not extensively tabulated in the literature, the general principles of the HWE reaction provide a predictive framework for its stereochemical outcome.

Table 1: General Stereochemical Outcome of the Horner-Wadsworth-Emmons Reaction

| Reactant 1 | Reactant 2 | Predominant Product |

| Stabilized Phosphonate Ylide | Aldehyde | (E)-Alkene |

| α-branched Phosphonate | Aliphatic Aldehyde | Dependent on steric factors |

| Stabilized Phosphonate Ylide | Aromatic Aldehyde | (E)-Alkene (almost exclusively) |

This table is based on the general principles of the Horner-Wadsworth-Emmons reaction.

Chiral Organocatalysis with Phosphonates

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. In the context of phosphonates, chiral organocatalysts have been successfully employed to promote enantioselective reactions, such as the Michael addition.

For instance, the asymmetric Michael reaction of β-aryl-α-ketophosphonates with nitroalkenes has been achieved using bifunctional Takemoto-type thiourea (B124793) catalysts. nih.gov This reaction proceeds with high yields, excellent diastereoselectivities, and good enantioselectivities. nih.gov Although this example does not directly involve this compound, it demonstrates the potential for using chiral organocatalysts to control the stereochemistry of reactions involving phosphonate-containing substrates. The development of chiral organocatalytic systems capable of activating this compound as a nucleophile in reactions such as Michael additions or allylic alkylations is a promising avenue for future research.

Auxiliary-Controlled Stereoselectivity

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in chemical reactions. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.

While specific examples of chiral auxiliaries being used to directly control the stereoselectivity of reactions involving the allyl group of this compound are not widely reported, the principle has been demonstrated with related phosphonate compounds. For example, the alkylation of chiral phosphonoglycine equivalents has been used for the asymmetric synthesis of α-amino-α-alkyl-phosphonates. This approach highlights the feasibility of attaching a chiral entity to the phosphonate backbone to control the facial selectivity of reactions at a nearby prochiral center.

The application of this strategy to this compound could involve the temporary attachment of a chiral auxiliary to the phosphonate moiety or the ester group. This auxiliary would then direct the approach of an electrophile to one face of the double bond in an allylic alkylation reaction, or control the conformation of the transition state in other transformations, thereby inducing a high degree of stereoselectivity. Subsequent removal of the auxiliary would furnish the enantioenriched product.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

NMR Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in solution and for probing the intricate details of reaction mechanisms. For Allyl diethylphosphonoacetate (B8399255), a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy provides a complete picture of its molecular framework and electronic environment.

In mechanistic studies, NMR can be used to monitor the progress of reactions involving Allyl diethylphosphonoacetate. For instance, in a Horner-Wadsworth-Emmons reaction, the disappearance of the signal corresponding to the α-proton of the phosphonoacetate and the appearance of new signals corresponding to the olefinic protons of the product can be tracked over time. Furthermore, ³¹P NMR is particularly valuable for following the transformation of the phosphonate (B1237965) group. The chemical shift of the phosphorus nucleus is sensitive to its chemical environment, and changes in this shift can indicate the formation of intermediates or products. rsc.org

While specific mechanistic studies detailing the use of this compound are not widely available in the reviewed literature, the principles of NMR spectroscopy in studying similar phosphonate-containing compounds are well-established. For example, ³¹P NMR has been extensively used to study the structural and functional aspects of phosphates and phosphonates in various chemical and biological systems. spectrabase.com

Predicted NMR Data for this compound

Based on the analysis of similar compounds, the following table outlines the predicted chemical shifts for this compound.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~1.3 | t | ~7 | -P(O)(OCH₂CH₃)₂ |

| ¹H | ~4.1 | dq | J(H,H) ~7, J(H,P) ~7 | -P(O)(OCH₂CH₃)₂ |

| ¹H | ~2.9 | d | J(H,P) ~22 | -P(O)CH₂C(O)- |

| ¹H | ~4.6 | dt | ~6, ~1.5 | -C(O)OCH₂CH=CH₂ |

| ¹H | ~5.2-5.4 | m | - | -C(O)OCH₂CH=CH₂ |

| ¹H | ~5.9 | m | - | -C(O)OCH₂CH=CH₂ |

| ¹³C | ~16 | d | J(C,P) ~6 | -P(O)(OCH₂CH₃)₂ |

| ¹³C | ~63 | d | J(C,P) ~6 | -P(O)(OCH₂CH₃)₂ |

| ¹³C | ~34 | d | J(C,P) ~133 | -P(O)CH₂C(O)- |

| ¹³C | ~166 | d | J(C,P) ~6 | -P(O)CH₂C(O)- |

| ¹³C | ~66 | s | - | -C(O)OCH₂CH=CH₂ |

| ¹³C | ~118 | s | - | -C(O)OCH₂CH=CH₂ |

| ¹³C | ~132 | s | - | -C(O)OCH₂CH=CH₂ |

| ³¹P | ~20 | s | - | P(O)(OCH₂CH₃)₂ |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to fragment ions and provide valuable structural information.

For this compound (C₉H₁₇O₅P, Molecular Weight: 236.20 g/mol ), electron ionization (EI) or electrospray ionization (ESI) could be employed. In EI-MS, the molecular ion peak at m/z 236 would be expected, although it may be weak. The fragmentation pattern would likely be dominated by cleavages at the ester and phosphonate groups. libretexts.orgnih.govresearchgate.net

Predicted Fragmentation Pathways for this compound

Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements. For the allyl group, loss of the C₃H₅ radical is a characteristic fragmentation. libretexts.orgnih.gov The phosphonate group can undergo various cleavages, including loss of the ethoxy groups.

| m/z | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 236 | [M]⁺ | Molecular ion |

| 195 | [M - C₃H₅]⁺ | Loss of allyl radical |

| 179 | [M - OC₂H₅]⁺ | Loss of ethoxy radical from phosphonate |

| 167 | [M - C₃H₅O₂]⁺ | Loss of allyl acetate radical |

| 137 | [(C₂H₅O)₂P(O)]⁺ | Diethyl phosphonate cation |

| 91 | [HP(O)(OC₂H₅)]⁺ | Protonated ethyl phosphonate |

| 41 | [C₃H₅]⁺ | Allyl cation |

High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of the parent ion and its fragments, providing an unambiguous identification of this compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. For a moderately polar compound like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are viable analytical methods.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. This compound, with a boiling point of 157-158 °C at 10 mmHg, can be analyzed by GC. A non-polar or moderately polar capillary column, such as one coated with a phenyl polysiloxane phase, would likely provide good separation. A flame ionization detector (FID) would offer excellent sensitivity, while coupling the GC to a mass spectrometer (GC-MS) would allow for the simultaneous separation and identification of the compound and any impurities. rsc.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for both analytical and preparative purposes. For the analysis of this compound, reversed-phase HPLC would be the method of choice. A C18 or C8 column with a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile or methanol (B129727), would be appropriate. sielc.com Detection could be achieved using a UV detector if the compound exhibits sufficient chromophoric character, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The retention time of the compound would be dependent on the specific column, mobile phase composition, and flow rate.

Purity Assessment

Both GC and HPLC can be used to assess the purity of a sample of this compound. By analyzing a sample and integrating the peak areas, the relative percentage of the main component and any impurities can be determined. This is crucial for ensuring the quality of the compound used in research and synthetic applications.

| Technique | Typical Column | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC | Capillary column (e.g., HP-5, DB-5) | Helium or Nitrogen | FID, MS | Purity assessment, identification of volatile impurities |

| HPLC | Reversed-phase (e.g., C18, C8) | Water/Acetonitrile or Water/Methanol gradient | UV, ELSD, MS | Purity assessment, isolation (preparative HPLC) |

Theoretical and Computational Studies

DFT Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a important method for elucidating the mechanisms of complex organic reactions. In the context of Allyl diethylphosphonoacetate (B8399255), DFT calculations are particularly valuable for understanding the intricacies of the Horner-Wadsworth-Emmons (HWE) reaction, a key transformation involving this phosphonate (B1237965).

The HWE reaction is a widely used method for the synthesis of alkenes with a high degree of stereoselectivity. DFT studies on similar phosphonates have provided a detailed picture of the reaction pathway, which can be extrapolated to Allyl diethylphosphonoacetate. The reaction typically proceeds through the following key steps:

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate by a base, forming a phosphonate carbanion. DFT calculations can model the energetics of this step and predict the most favorable site of deprotonation.

Nucleophilic Addition: The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. This addition leads to the formation of a tetrahedral intermediate.

Oxaphosphetane Formation: The tetrahedral intermediate undergoes a cyclization to form a four-membered ring intermediate known as an oxaphosphetane.

Elimination: The oxaphosphetane then decomposes in a syn-elimination fashion to yield the alkene product and a phosphate (B84403) byproduct.

A hypothetical DFT study on the reaction of this compound with a simple aldehyde, such as acetaldehyde, could provide the following insights:

| Reaction Step | Calculated Parameter | Significance |

|---|---|---|

| Deprotonation | Acidity of α-proton (pKa) | Determines the strength of the base required to initiate the reaction. |

| Nucleophilic Addition | Activation energy for C-C bond formation | Influences the overall reaction rate. |

| Oxaphosphetane Formation | Relative energies of diastereomeric transition states | Predicts the stereoselectivity of the reaction. |

| Elimination | Energy barrier for oxaphosphetane decomposition | Determines the final product distribution. |

Molecular Modeling and Dynamics in Stereoselective Reaction Design

Molecular modeling and dynamics simulations are powerful tools for understanding and predicting the stereochemical outcomes of reactions. In the case of the Horner-Wadsworth-Emmons reaction involving this compound, these methods can be employed to design reactions that favor the formation of a specific stereoisomer.

The stereoselectivity of the HWE reaction is influenced by a variety of factors, including the nature of the phosphonate, the aldehyde or ketone, the base used, and the reaction conditions. Molecular modeling can be used to build three-dimensional models of the transition states leading to the different stereoisomers. By analyzing the steric and electronic interactions within these transition state models, it is possible to rationalize the observed stereoselectivity and to predict how changes in the reactants or conditions will affect the outcome.

For example, molecular dynamics simulations can be used to explore the conformational landscape of the intermediates and transition states in the HWE reaction. These simulations can provide insights into the dynamic processes that govern the stereochemical fate of the reaction. By understanding these dynamics, it may be possible to design modified versions of this compound or to choose specific reaction conditions that steer the reaction towards the desired stereoisomer.

A computational study aimed at designing a stereoselective HWE reaction with this compound might involve the following steps:

| Computational Step | Methodology | Objective |

|---|---|---|

| Conformational Analysis | Molecular Mechanics (e.g., MMFF94) | Identify the low-energy conformations of the reactants and intermediates. |

| Transition State Searching | Quantum Mechanics (e.g., DFT) | Locate the transition state structures for the formation of different stereoisomers. |

| Energy Calculations | High-level ab initio or DFT methods | Determine the relative energies of the transition states to predict the major product. |

| Molecular Dynamics Simulations | Classical or QM/MM methods | Simulate the reaction dynamics to understand the factors controlling stereoselectivity. |

QSAR Studies for Biologically Active Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While this compound itself may not have significant biological activity, it can serve as a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications.

QSAR studies on derivatives of this compound can be instrumental in identifying the key structural features that are responsible for their biological activity. These studies typically involve the following steps:

Data Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, such as cross-validation and external validation.

Once a validated QSAR model is established, it can be used to predict the biological activity of new, unsynthesized derivatives of this compound. This allows for the rational design of more potent and selective compounds, thereby accelerating the drug discovery process.

A hypothetical QSAR study on a series of this compound derivatives with, for example, anticancer activity, might reveal the following relationships:

| Molecular Descriptor | Correlation with Activity | Interpretation |

|---|---|---|

| LogP (Lipophilicity) | Positive | Increased lipophilicity may enhance cell membrane permeability. |

| Molecular Weight | Negative | Smaller molecules may have better access to the target site. |

| Dipole Moment | Positive | Specific electrostatic interactions with the target protein may be important. |

| HOMO-LUMO Gap | Negative | Higher reactivity may be correlated with increased biological activity. |

By leveraging the insights gained from such QSAR studies, medicinal chemists can prioritize the synthesis of the most promising candidates, ultimately leading to the development of novel therapeutic agents.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems

The Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of alkene synthesis, traditionally relies on stoichiometric bases for the deprotonation of the phosphonate (B1237965) reagent. youtube.com Future research is increasingly focused on the development of catalytic systems to render this transformation more efficient and sustainable. Both Lewis acid catalysis and organocatalysis are promising avenues being explored to modulate the reactivity and selectivity of phosphonoacetate reagents like allyl diethylphosphonoacetate (B8399255).

Lewis acids, for instance, can enhance the acidity of the phosphonate's α-proton, potentially allowing for the use of weaker bases and milder reaction conditions. chem-station.com The coordination of a Lewis acid to the carbonyl group of the aldehyde or ketone substrate can also influence the stereochemical outcome of the olefination. While specific studies focusing solely on allyl diethylphosphonoacetate are emerging, the general principles established for other phosphonoacetates suggest significant potential for this approach. acs.org

Organocatalysis offers an alternative, metal-free approach to activating phosphonate reagents. Chiral organocatalysts could enable enantioselective HWE reactions, a highly sought-after transformation in the synthesis of complex molecules. Research in this area is active, with various catalyst scaffolds being investigated for their ability to control the stereochemistry of the resulting alkene. researchgate.net The application of these novel catalytic methods to this compound is a key area for future investigation, promising more environmentally benign and selective synthetic routes.

Flow Chemistry Applications

Continuous flow chemistry is revolutionizing chemical synthesis by offering enhanced control over reaction parameters, improved safety, and scalability. The application of flow technology to the HWE reaction using phosphonate reagents is a growing area of interest. researchgate.netlew.ro Flow reactors can facilitate rapid heat and mass transfer, allowing for reactions to be conducted at higher temperatures and concentrations than in traditional batch processes, often leading to significantly reduced reaction times.

The synthesis of α,β-unsaturated esters, the typical products of the HWE reaction, has been successfully demonstrated in continuous flow systems. researchgate.net These systems enable precise control over stoichiometry and residence time, which can be crucial for optimizing yield and selectivity. While specific reports detailing the use of this compound in continuous flow HWE reactions are still forthcoming, the established protocols for similar phosphonates lay a clear groundwork for its future application. This transition to flow chemistry is anticipated to provide a more efficient, safer, and scalable method for the synthesis of allylic esters.

Bio-Inspired Synthetic Methodologies

The principles of biocatalysis and biomimicry are increasingly being applied to synthetic organic chemistry to achieve transformations with high selectivity and under mild conditions. While the direct enzymatic olefination using phosphonate reagents is a nascent field, bio-inspired approaches hold considerable promise. For instance, the enzymatic hydrolysis of phosphonate esters has been demonstrated, suggesting the potential for biocatalytic manipulation of compounds like this compound. arkat-usa.org

Future research may focus on the discovery or engineering of enzymes capable of catalyzing the entire HWE reaction sequence. This could involve enzymes that facilitate the deprotonation of the phosphonate and subsequent condensation with a carbonyl compound. Such a biocatalytic approach would offer a highly sustainable and selective method for the synthesis of unsaturated esters. Furthermore, understanding the biosynthetic pathways of naturally occurring phosphonates can provide valuable insights for the development of novel, bio-inspired synthetic strategies. beilstein-journals.org

Exploration of New Chemical Reactivity

Beyond its established role in the HWE reaction, the unique structural features of this compound, namely the phosphonate group, the ester, and the terminal alkene, offer opportunities for exploring novel chemical reactivity. Tandem reactions, where multiple transformations occur in a single operation, are a particularly attractive area of research. researchgate.netmdpi.com

The allyl group in this compound is a versatile functional handle that can participate in a variety of transformations. For instance, it could be involved in tandem HWE/Claisen rearrangement sequences or other pericyclic reactions. organic-chemistry.org Cycloaddition reactions are another promising avenue for new reactivity. libretexts.orgnih.gov The electron-deficient double bond formed after an initial HWE reaction could serve as a dienophile in subsequent Diels-Alder reactions. acs.org Moreover, the allyl group itself could potentially undergo [3+2] or other cycloadditions with suitable reaction partners. The development of such tandem and cycloaddition methodologies would significantly expand the synthetic utility of this compound, enabling the rapid construction of complex molecular architectures.

Applications in Supramolecular Chemistry

Supramolecular chemistry, the study of non-covalent interactions between molecules, is a rapidly expanding field with applications in materials science, sensing, and catalysis. Phosphonate groups are known to be excellent ligands for metal ions and can participate in hydrogen bonding, making them valuable building blocks for the construction of supramolecular assemblies. nih.gov

Phosphonates have been successfully employed as linkers in the synthesis of Metal-Organic Frameworks (MOFs), which are porous crystalline materials with a wide range of applications. rsc.orgswan.ac.uknih.govacs.org The allyl group of this compound could introduce additional functionality into such frameworks, either as a site for post-synthetic modification or by influencing the packing and properties of the resulting material.

Furthermore, phosphonates can be incorporated into molecules designed for self-assembly into well-defined nanostructures. acs.org The interplay of the polar phosphonate headgroup and the organic tail, which includes the reactive allyl moiety, could lead to the formation of functional vesicles, micelles, or monolayers with potential applications in drug delivery or surface modification. The exploration of this compound in these supramolecular contexts is a compelling direction for future research.

Q & A

Q. What are the recommended synthetic routes for allyl diethylphosphonoacetate, and how can reaction efficiency be optimized?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. A common method involves reacting allyl alcohol with diethyl phosphonoacetyl chloride in anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Reaction efficiency can be optimized by controlling stoichiometry (1.2:1 molar ratio of allyl alcohol to phosphonoacetyl chloride), maintaining temperatures below 40°C to prevent side reactions, and employing inert atmospheres to avoid hydrolysis . Purity is enhanced by post-synthesis purification via vacuum distillation or column chromatography using ethyl acetate/hexane gradients.

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

- NMR spectroscopy : -NMR confirms the allyl group (δ 5.8–5.2 ppm for CH=CH–) and ethyl phosphonate ester signals (δ 4.1–4.2 ppm for –OCHCH). -NMR shows a single peak near δ 20–25 ppm for the phosphonate group.

- IR spectroscopy : Peaks at 1240–1260 cm (P=O stretch) and 1020–1050 cm (P–O–C stretch) validate the structure.

- Mass spectrometry : Molecular ion peaks at m/z 178.17 (M) confirm the molecular weight . Cross-referencing these datasets ensures structural fidelity.

Q. How should researchers assess the purity of this compound, and what are common contaminants?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with flame ionization detection. Common contaminants include unreacted allyl alcohol (retention time ~2.5 min in GC) and hydrolyzed phosphonoacetic acid derivatives. Quantitative analysis requires calibration curves using certified reference standards. For research-grade material, purity ≥97% is acceptable, as noted in reagent catalogs .

Advanced Research Questions

Q. How can researchers address inconsistencies in spectral data during structural elucidation?

Discrepancies in NMR or IR spectra often arise from residual solvents, stereochemical variations, or hydrolysis products. For example, allyl group proton splitting patterns may shift due to trace moisture. Mitigation strategies include:

Q. What experimental design considerations are critical for studying this compound’s reactivity in organocatalytic systems?

The compound’s allyl and phosphonate groups participate in Tsuji-Trost reactions or Michael additions. Key factors include:

- Solvent selection : Use polar aprotic solvents (e.g., THF, DMF) to enhance nucleophilicity.

- Catalyst choice : Palladium(0) complexes (e.g., Pd(PPh)) for allylic substitutions.

- Temperature control : Reactions are often exothermic; maintain 25–60°C to balance kinetics and side-product formation. Monitor progress via TLC (R ~0.3 in 30% ethyl acetate/hexane) .

Q. How do solubility properties of this compound influence its application in biphasic reaction systems?

The compound is insoluble in water but miscible in organic solvents (e.g., chloroform, toluene). In biphasic systems (e.g., water/THF), phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity. Solubility parameters (Hansen solubility parameters: δ ≈ 17.5 MPa, δ ≈ 6.5 MPa) guide solvent selection for maximizing yield .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound derivatives?

Variations in catalytic activity often stem from:

- Impurity profiles : Trace metals (e.g., Pd residues) can alter reactivity. Use ICP-MS to quantify metal content.

- Steric effects : Bulky substituents on the phosphonate group may hinder substrate access. Computational modeling (DFT at B3LYP/6-31G(d)) predicts steric hindrance .

- Reaction scale : Pilot-scale reactions may exhibit diffusion limitations absent in small batches. Optimize stirring rates and catalyst loading (typically 1–5 mol%) .

Methodological Notes

- Stability : Store this compound under inert gas (Ar/N) at 2–8°C to prevent hydrolysis. Decomposition is indicated by cloudiness or pH shifts .

- Safety : Use gloves and eye protection; the compound may irritate mucous membranes (similar to allyl chloride hazards) .

- Data Validation : Always cross-check spectral data with databases (e.g., CAS 113187-28-3) and replicate experiments to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.